SEB Domain 144-153 acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de domaine SEB 144-153 (210229-94-0 base libre) est un peptide dérivé du domaine de l'entérotoxine B staphylococcique, spécifiquement des résidus d'acides aminés 163-172 . Ce composé s'est avéré inhiber la transcytose de plusieurs entérotoxines staphylococciques, notamment la SEA, la SEE et la TSST-1 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acétate de domaine SEB 144-153 implique la synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. Le processus comprend généralement les étapes suivantes :

Couplage d'acides aminés : Addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide.

Déprotection : Élimination des groupes protecteurs des acides aminés pour permettre un couplage ultérieur.

Clivage : Détachement du peptide synthétisé de la résine.

Purification : La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le peptide.

Méthodes de production industrielle

La production industrielle de l'acétate de domaine SEB 144-153 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de domaine SEB 144-153 subit principalement des réactions de formation et de clivage de liaison peptidique. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : La N,N'-diisopropylcarbodiimide (DIC) et l'OxymaPure sont couramment utilisés pour le couplage d'acides aminés.

Réactifs de déprotection : L'acide trifluoroacétique (TFA) est utilisé pour éliminer les groupes protecteurs.

Réactifs de clivage : Un mélange de TFA, d'eau et de scavengers comme le triisopropylsilane (TIS) est utilisé pour cliver le peptide de la résine.

Produits principaux

Le produit principal de ces réactions est le peptide acétate de domaine SEB 144-153 lui-même. Les sous-produits peuvent inclure des peptides tronqués et des peptides avec une déprotection incomplète .

Applications de recherche scientifique

L'acétate de domaine SEB 144-153 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification peptidique.

Biologie : Investigé pour son rôle dans l'inhibition de la transcytose des entérotoxines staphylococciques, ce qui peut aider à comprendre la pathogenèse bactérienne.

Médecine : Applications thérapeutiques potentielles dans la prévention des infections staphylococciques en bloquant la transcytose des toxines.

Industrie : Utilisé dans le développement d'inhibiteurs à base de peptides et d'agents thérapeutiques.

Mécanisme d'action

L'acétate de domaine SEB 144-153 exerce ses effets en inhibant la transcytose des entérotoxines staphylococciques. Il se lie à des sites spécifiques sur les entérotoxines, empêchant leur transport à travers les cellules épithéliales. Cette inhibition perturbe le mécanisme pathogène des toxines, réduisant leur capacité à provoquer des maladies .

Applications De Recherche Scientifique

SEB Domain 144-153 acetate has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which can help understand bacterial pathogenesis.

Medicine: Potential therapeutic applications in preventing staphylococcal infections by blocking toxin transcytosis.

Industry: Utilized in the development of peptide-based inhibitors and therapeutic agents.

Mécanisme D'action

SEB Domain 144-153 acetate exerts its effects by inhibiting the transcytosis of staphylococcal enterotoxins. It binds to specific sites on the enterotoxins, preventing their transport across epithelial cells. This inhibition disrupts the pathogenic mechanism of the toxins, reducing their ability to cause disease .

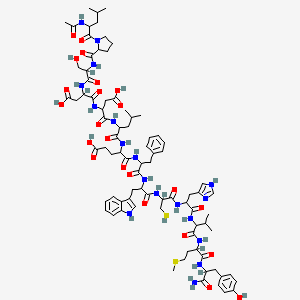

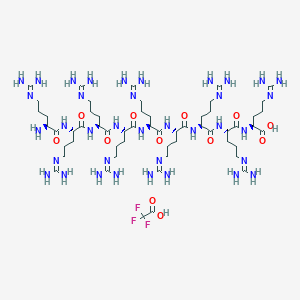

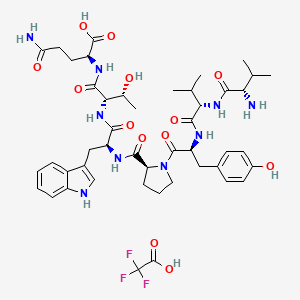

Comparaison Avec Des Composés Similaires

Composés similaires

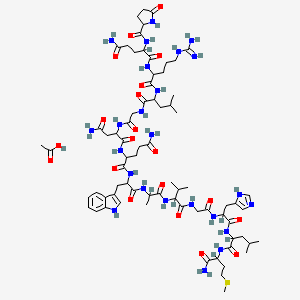

SEB Domaine 144-153 TFA : Une autre forme du peptide avec l'acide trifluoroacétique comme contre-ion.

Entérotoxine A staphylococcique (SEA) : Une entérotoxine apparentée avec une activité biologique similaire.

Entérotoxine C staphylococcique (SEC) : Une autre entérotoxine avec des effets comparables sur le système immunitaire.

Unicité

L'acétate de domaine SEB 144-153 est unique en raison de son inhibition spécifique de multiples entérotoxines staphylococciques, notamment la SEA, la SEE et la TSST-1. Cette inhibition à large spectre en fait un outil précieux pour étudier la pathogenèse bactérienne et développer des agents thérapeutiques .

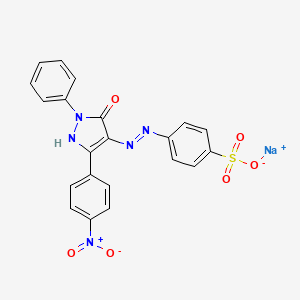

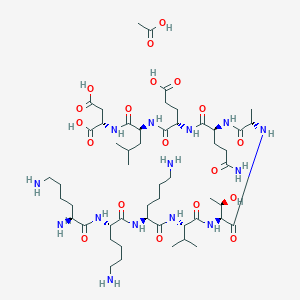

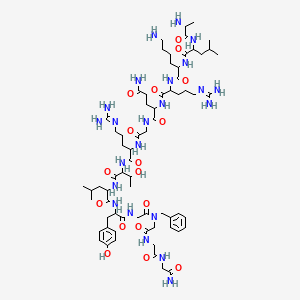

Propriétés

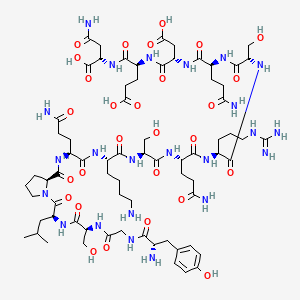

Formule moléculaire |

C52H94N14O19 |

|---|---|

Poids moléculaire |

1219.4 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C50H90N14O17.C2H4O2/c1-25(2)23-34(47(77)62-35(50(80)81)24-38(69)70)61-45(75)33(17-19-37(67)68)60-44(74)32(16-18-36(55)66)57-41(71)27(5)56-49(79)40(28(6)65)64-48(78)39(26(3)4)63-46(76)31(15-9-12-22-53)59-43(73)30(14-8-11-21-52)58-42(72)29(54)13-7-10-20-51;1-2(3)4/h25-35,39-40,65H,7-24,51-54H2,1-6H3,(H2,55,66)(H,56,79)(H,57,71)(H,58,72)(H,59,73)(H,60,74)(H,61,75)(H,62,77)(H,63,76)(H,64,78)(H,67,68)(H,69,70)(H,80,81);1H3,(H,3,4)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,39-,40-;/m0./s1 |

Clé InChI |

KZCWIHYYZATKDS-JDABFKGFSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.CC(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

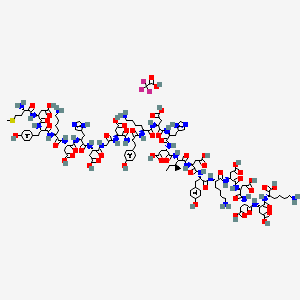

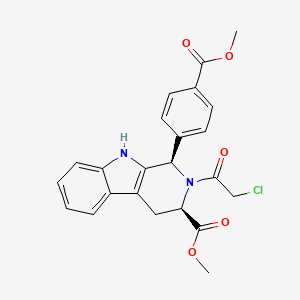

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)

![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)

![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)

![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)